PS-1145 dihydrochloride

IKKβ selectivity kinase profiling NF-κB canonical pathway

PS-1145 dihydrochloride is the most selective ATP-competitive IKKβ inhibitor, offering >1,150-fold selectivity against IKKα, IKKε, NIK, PKA, PKC, and CKII. Unlike IMD-0354 (no direct IKKβ inhibition) or BMS-345541 (IKKα-active), PS-1145 enables unambiguous canonical NF-κB pathway deconvolution. Validated in MM.1S, U266, RPMI-8226 multiple myeloma lines and in vivo NPC and DMBA skin tumor models, the dihydrochloride salt provides enhanced aqueous solubility for reproducible in vitro/in vivo dosing. Standardised ≥98% HPLC purity ensures lot-to-lot consistency for kinase profiling and assay development.

Molecular Formula C17H13Cl3N4O
Molecular Weight 395.7 g/mol
Cat. No. B15620394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePS-1145 dihydrochloride
Molecular FormulaC17H13Cl3N4O
Molecular Weight395.7 g/mol
Structural Identifiers
InChIInChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H
InChIKeyQTDCBADLGJZBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PS-1145 Dihydrochloride: A Highly Selective IKKβ Inhibitor for NF-κB Pathway Research and Anti-Cancer Studies


PS-1145 dihydrochloride is a cell-permeable, ATP-competitive β-carboline small molecule that selectively inhibits IκB kinase β (IKKβ/IKK2) with an IC₅₀ of approximately 88–100 nM in cell-free kinase assays . Unlike broad-spectrum IKK inhibitors, PS-1145 demonstrates minimal activity against IKKα, IKKε, NIK, PKA, PKC, and CKII . Originally developed by Millennium Pharmaceuticals and characterized in multiple myeloma models, PS-1145 blocks TNFα-induced IκBα phosphorylation and downstream NF-κB activation in a dose- and time-dependent manner . The dihydrochloride salt form (CAS 1049743-58-9) offers improved aqueous solubility for in vitro and in vivo applications .

Why IKKβ Inhibitors Cannot Be Treated as Interchangeable: The PS-1145 Dihydrochloride Differentiation Case


IKKβ inhibitors span a wide pharmacologic spectrum, from multi-kinase agents to highly selective probes, and their interchangeability in research protocols is not supported by experimental evidence. IMD-0354, often grouped with PS-1145 as an IKKβ inhibitor, fails to directly inhibit IKKβ at concentrations up to 100 μM in ATP-based kinase assays (5.43% inhibition, IC₅₀ >100 μM) . BMS-345541, an allosteric IKK inhibitor, retains activity against IKKα (IC₅₀ ~4 μM, ~10-fold selectivity) , while IKK-16 exhibits only ~5-fold IKKβ-over-IKKα selectivity . These differences in target engagement, selectivity window, and binding mode (ATP-competitive vs. allosteric) translate into divergent cellular phenotypes and in vivo outcomes, making direct compound substitution a source of irreproducible data. The evidence below quantifies the specific differential profile of PS-1145 dihydrochloride against its closest analogs.

PS-1145 Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparison with IMD-0354, BMS-345541, IKK-16, and TPCA-1


PS-1145 Achieves >1,150-Fold IKKβ Selectivity Over IKKα, IKKε, and NIK — IMD-0354 Shows No Direct IKKβ Inhibition

In a head-to-head ATP-based kinase assay comparing PS-1145 and IMD-0354 against the four NF-κB pathway kinases (IKKβ, IKKα, IKKε, NIK), PS-1145 potently inhibited IKKβ with an IC₅₀ of 0.087 ± 0.005 μM while showing no measurable inhibition of IKKα, IKKε, or NIK (all IC₅₀ >100 μM), yielding a selectivity index exceeding 1,150-fold . In stark contrast, IMD-0354 failed to inhibit any of the four kinases (IKKβ IC₅₀ >100 μM, with only 5.43% inhibition at 100 μM), demonstrating that IMD-0354 does not function as a direct IKKβ catalytic inhibitor in this system .

IKKβ selectivity kinase profiling NF-κB canonical pathway IKK inhibitor comparison

PS-1145 Spars PKA, PKC, CKII, and 14 Off-Target Kinases at >100 nM — A Selectivity Profile Unmatched by BMS-345541 and IKK-16

PS-1145 was screened against a panel of 14 kinases including PKA, PKC, and CKII, with IC₅₀ values exceeding 100 nM for all kinases tested, confirming high selectivity for IKKβ . By comparison, BMS-345541 retains significant IKKα activity (IC₅₀ = 4 μM, only ~10-fold selective for IKKβ) , and IKK-16 inhibits IKKα with an IC₅₀ of 200 nM (only ~5-fold selectivity) . TPCA-1, while more selective (22-fold for IKK-2 over IKK-1), still inhibits IKK-1 at 400 nM and has a narrower total kinome selectivity profile than the >1,150-fold window exhibited by PS-1145 .

off-target profiling PKA PKC CKII kinase selectivity panel

PS-1145 Is 1.17-Fold More Potent Than IMD-0354 in Cellular IκBα Degradation Assay Despite Dramatic Biochemical Selectivity Differences

In a cellular IκBα degradation assay performed in Jurkat cells, PS-1145 inhibited IκBα degradation with an IC₅₀ of 0.186 ± 0.008 μM, compared to 0.218 ± 0.007 μM for IMD-0354 . Although the 1.17-fold difference in potency is modest, the context is critical: PS-1145 achieves this cellular activity through direct, potent IKKβ catalytic inhibition (IC₅₀ = 0.087 ± 0.005 μM), whereas IMD-0354 achieves similar cellular potency despite having no measurable direct IKKβ inhibitory activity at concentrations up to 100 μM in the same study's biochemical assay .

cellular NF-κB inhibition IκBα degradation Jurkat cells functional assay

PS-1145 Suppresses Tumor Formation In Vivo at 3 mg/kg in NPC Xenografts with Tumor-Selective Activity — Comparative In Vivo Data Lacking for IMD-0354 in This Model

In a nasopharyngeal carcinoma (NPC) xenograft study in nude mice, PS-1145 administered at a low dose of 3 mg/kg significantly suppressed subcutaneous tumor formation compared to vehicle control, with no apparent adverse effects observed in the animals . Critically, PS-1145 inhibited the growth of tumorigenic NPC cell lines (HK1, HONE1) but not normal nasopharyngeal epithelial cells (NP69), demonstrating tumor-selective growth inhibition in vitro . By contrast, IMD-0354 in vivo studies primarily report anti-inflammatory endpoints in ocular and pulmonary inflammation models, with no directly comparable xenograft tumor suppression data at matched dosing regimens in the public literature .

in vivo antitumor nasopharyngeal carcinoma xenograft tumor selectivity

PS-1145 Inhibits Multiple Myeloma Cell Proliferation at 1.5–50 μM and Blocks TNFα-Induced NF-κB Activation — Validated in MM.1S, U266, and RPMI-8226 Lines

PS-1145 inhibits the proliferation of multiple myeloma cell lines MM.1S, U266, and RPMI-8226 at concentrations ranging from 1.5 to 50 μM . In the foundational study by Hideshima et al. (2002), PS-1145 blocked TNFα-induced NF-κB activation in MM.1S cells in a dose- and time-dependent manner through inhibition of IκBα phosphorylation, demonstrating mechanism-dependent antiproliferative activity . Cellular NF-κB inhibition was further quantified in MDA-MB-231 and EJM cells, where PS-1145 achieved 87.9 ± 3.3% inhibition at 50 μM and 89.3 ± 4.3% inhibition at 20 μM, respectively, in dual luciferase reporter assays . In contrast, BMS-345541 achieves antiproliferative effects in melanoma cells (SK-MEL-5, A375) at 0.1–10 μM but with concomitant IKKα inhibition that complicates target attribution .

multiple myeloma MM.1S U266 RPMI-8226 antiproliferative

PS-1145 Dihydrochloride: High-Impact Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Canonical NF-κB Pathway Dissection Requiring Unambiguous IKKβ Catalytic Attribution

When a study aims to isolate the role of IKKβ catalytic activity in the canonical NF-κB pathway without confounding IKKα, IKKε, or NIK inhibition, PS-1145 dihydrochloride is the only well-characterized inhibitor with >1,150-fold selectivity for IKKβ over these closely related kinases . IMD-0354 cannot serve this purpose, as it lacks direct IKKβ catalytic inhibitory activity (IC₅₀ >100 μM) , and BMS-345541 or IKK-16 introduce IKKα inhibition that complicates pathway attribution . This selectivity is critical for genetic and pharmacologic epistasis experiments where unambiguous target deconvolution is required.

Hematologic Malignancy Research — Multiple Myeloma Cell Line Pharmacology Studies

PS-1145 is validated across three multiple myeloma cell lines (MM.1S, U266, RPMI-8226) with antiproliferative activity demonstrated at 1.5–50 μM . The foundational Hideshima et al. (2002) study established that PS-1145 blocks TNFα-induced NF-κB activation through IκBα phosphorylation inhibition, providing a well-characterized pharmacodynamic framework for MM research . Researchers studying NF-κB-driven survival signaling in multiple myeloma should prioritize PS-1145 over BMS-345541, which has been primarily characterized in solid tumor models and carries significant IKKα off-target activity that may alter MM cell responses independently of IKKβ .

In Vivo Oncology Xenograft Studies — Nasopharyngeal Carcinoma and DMBA-Induced Tumor Models

PS-1145 at a low dose of 3 mg/kg significantly suppresses subcutaneous NPC tumor formation in nude mice, with the additional advantage of tumor-selective growth inhibition (tumorigenic HK1 and HONE1 cells inhibited, normal NP69 cells unaffected) . Separately, in DMBA-induced skin tumors in male Wistar rats, PS-1145 at 50 mg/kg i.v. enhances tumor cell apoptosis via p53 upregulation, caspase activation, and NF-κB/VEGF downregulation . These two in vivo models provide complementary evidence of PS-1145's antitumor activity across different cancer types and dosing regimens, supporting its use as a reference IKKβ inhibitor in preclinical oncology efficacy studies.

Kinase Selectivity Reference — Primary Screening and Assay Validation Panels

PS-1145's well-documented selectivity against PKA, PKC, CKII, and a panel of 14 kinases (all IC₅₀s >100 nM) makes it a reliable reference compound for establishing IKKβ selectivity thresholds in kinase profiling campaigns. Its ATP-competitive, reversible binding mode to the IKKβ active site positions it as a positive control for IKKβ assay development, kinase selectivity counter-screens, and pharmacophore modeling studies . Unlike TPCA-1, which exhibits higher absolute potency (IKK-2 IC₅₀ = 17.9 nM) but retains IKK-1 activity at 400 nM, PS-1145's complete selectivity window (>1,150-fold) provides a cleaner baseline for defining IKKβ-specific pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PS-1145 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.